![molecular formula C9H16O B2650521 (2-Methylspiro[3.3]heptan-2-yl)methanol CAS No. 2104469-47-6](/img/structure/B2650521.png)
(2-Methylspiro[3.3]heptan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methylspiro[3.3]heptan-2-yl)methanol” is a chemical compound with the CAS Number: 2104469-47-6 . It has a molecular weight of 140.23 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Methanol in Alcoholic Beverages Safety
Methanol, a potential toxicant, naturally occurs in low levels in most alcoholic beverages without causing harm. The key public health question revolves around the maximum safe concentration of methanol in alcoholic drinks to avoid toxicity. Research indicates a tolerable daily methanol dose for adults as 2 g, with a toxic dose at 8 g. This study proposes a maximum tolerable concentration of methanol in drinks containing 40% alcohol by volume over a 2-hour consumption period to be 2% (v/v). This concentration is considered safe, factoring in variations in consumption volume, nutritional status, health, and other personal factors, offering a significant safety margin compared to the current EU limit for methanol in alcohol (Paine & Dayan, 2001).
Methacarn Fixation in Histology
Methanol is used to substitute ethanol in Carnoy's fluid, resulting in methacarn solution, to fix tissues for histological examination. Methacarn-fixed tissues show minimal shrinkage and are comparable to those fixed in Carnoy's or Zenker's fluid, making methanol an essential reagent in histology for preserving cellular structures (Puchtler et al., 1970).
Methanol in Energy Transport Systems
Research on methanol's role in thermal energy transport systems, particularly through its synthesis and decomposition reactions, highlights its potential in energy conservation and global environment protection. The study focuses on the development of catalysts, reactor designs, and system efficiency simulations, illustrating methanol's utility in recovering wasted or unused heat from industrial processes for residential and commercial heating (Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Recent advancements in proton-exchange membrane fuel cell technology have increased interest in methanol reforming for hydrogen production. This review covers Cu-based catalysts, reaction mechanisms, and schemes for methanol reforming, underscoring the potential of methanol as a source for clean hydrogen fuel (Yong et al., 2013).
Methanol in Biofuel and Environmental Applications
Studies on methanol's role in generating value-added products from methanotrophs, its use as a chemical marker in assessing transformer insulation condition, and its applications in supercritical fluid technology for extraction and purification processes demonstrate its wide-ranging utility. These applications span from biofuels, nanotechnology, chemical synthesis, to environmental remediation, showcasing methanol's versatility in scientific research and industrial applications (Strong et al., 2015), (Jalbert et al., 2019), (Manjare & Dhingra, 2019).
Safety and Hazards
The safety information for (2-Methylspiro[3.3]heptan-2-yl)methanol includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
特性
IUPAC Name |
(2-methylspiro[3.3]heptan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)5-9(6-8)3-2-4-9/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWAMMPBMNKUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

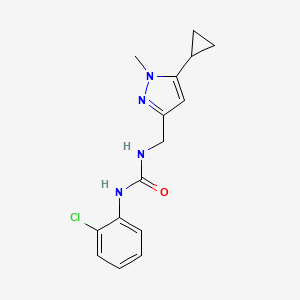


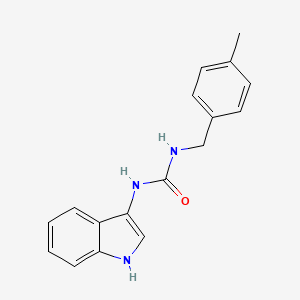
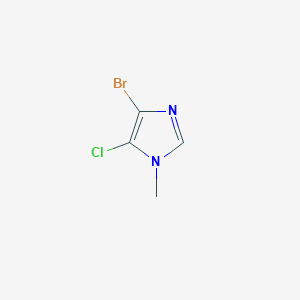
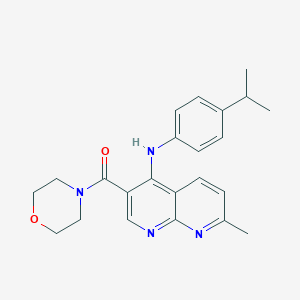



![5-(4-chlorophenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2650455.png)
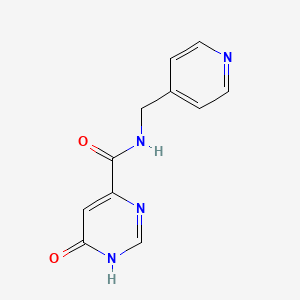
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

